molecular formula C26H38O2 B1243127 Quingestrone CAS No. 67-95-8

Quingestrone

Cat. No. B1243127
CAS RN: 67-95-8
M. Wt: 382.6 g/mol
InChI Key: XAVRSHOUEXATJE-FBQZJRKBSA-N
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Description

Quingestrone, also known as progesterone 3-cyclopentyl enol ether (PCPE) and sold under the brand name Enol-Luteovis, is a progestin medication . It was previously used in birth control pills in Italy but is now no longer marketed . It is a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone .


Molecular Structure Analysis

Quingestrone has a molecular formula of C26H38O2 . Its average mass is 382.579 Da and its mono-isotopic mass is 382.287170 Da . It has 6 defined stereocentres .


Physical And Chemical Properties Analysis

Quingestrone has a molecular formula of C26H38O2 . Its average mass is 382.579 Da and its mono-isotopic mass is 382.287170 Da . It has 6 defined stereocentres .

Scientific Research Applications

Chromatographic Analysis

Quingestrone's stability and decomposition can be analyzed through a comprehensive paper chromatographic assay. This method is capable of identifying and quantitatively determining as little as 1% of decomposition products with an accuracy of ±5%. This procedure includes the separation and identification of decomposition products, their quantitative determination, and the quantitative assay of the parent compound, providing crucial data on the stability of quingestrone in various forms including crystalline, solutions, and pharmaceutical dosage forms (Talmage, Penner, & Geller, 1964).

Mechanism of Action Studies

The contraceptive mechanism of quingestrone derivatives like quingestanol acetate has been investigated. Studies have been conducted on healthy, ovulating women to observe effects such as suppression of preovulatory follicle-stimulating hormone and luteinizing hormone peaks, alteration of urinary estrogens, and a decrease in serum progesterone. These insights into the drug's mechanism of action help in understanding its impact on ovulation, corpus luteum function, and cervical mucus properties (Moghissi & Syner, 1975).

Two-Dimensional TLC for Stability Testing

Two-dimensional thin-layer chromatography (TLC) has been employed to detect side reactions of quingestrone with adsorbents or decomposition due to instability in solvent systems. This method helps in identifying compound alterations, which is crucial for ensuring the integrity and efficacy of pharmaceutical products (Penner, Talmage, & Geller, 1966).

Treatment of Premenopausal Endometrial Hyperplasia

Research has shown the effectiveness of quingestrone in treating premenopausal endometrial hyperplasia. This involves a sequential therapy approach, where quingestrone is used along with other hormonal treatments to manage irregular bleeding and glandular hyperplasia. Such studies provide valuable information for the therapeutic use of quingestrone in gynecological conditions (Ricciardi et al., 1973).

Oral Implantology and Carcinogenesis Research

Quingestrone's impact is not limited to reproductive health; it also finds application in oral implantology and carcinogenesis research. Such studies focus on understanding the effects of various substances, including quingestrone, on oral health and potential cancer-causing effects (Hamner, 1973).

Postcoital Contraceptive Studies

Quingestrone derivatives have been evaluated as postcoital oral contraceptives in various clinical settings, providing insights into their efficacy and optimal dosage for emergency contraception. This research contributes to the development of more effective contraceptive methods (Mischler et al., 1974).

Once-a-Month Oral Contraceptive Research

Studies have explored the use of quingestrone in combination with other agents as a once-a-month oral contraceptive. This research is significant for developing long-acting and convenient contraceptive options (Lotvin & Berman, 1970).

Safety And Hazards

The safety data sheet for Quingestrone provides information on its potential hazards . It includes first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

1-[(8S,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2/c1-17(27)22-10-11-23-21-9-8-18-16-20(28-19-6-4-5-7-19)12-14-25(18,2)24(21)13-15-26(22,23)3/h8,16,19,21-24H,4-7,9-15H2,1-3H3/t21-,22+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVRSHOUEXATJE-FBQZJRKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217196
Record name Quingestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quingestrone

CAS RN

67-95-8
Record name Quingestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quingestrone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quingestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINGESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612VZ9I5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JM Talmage, MH Penner, M Geller - Journal of Pharmaceutical Sciences, 1964 - Elsevier
… The standard quingestrone sample used in this study showed no evidence of decomposition… Crystalline quingestrone is stable only if stored under an inert atmosphere such as nitrogen …
Number of citations: 5 www.sciencedirect.com
G Bruni, F Galletti - Steroidologia, 1970 - pubmed.ncbi.nlm.nih.gov
Steroidal ethers: urinary excretion of pregnanediols in man after ingestion of quingestrone in fasting or non-fasting conditions Steroidal ethers: urinary excretion of pregnanediols in …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
MI Blake, FA Crane, RA Uphaus… - Journal of …, 1964 - Wiley Online Library
… crystalline quingestrone after 5 months' storage are tabulated in Table Ill. In solution, quingestrone … The pharmaceutical dosage form consists of quingestrone dissolved in sesame oil at …
Number of citations: 19 onlinelibrary.wiley.com
MH Penner, JM Talmage, M Geller - Journal of Pharmaceutical Sciences, 1966 - Elsevier
… It has been postulated that quingestrone is unstable on silica gel due to an ether interchange reaction with the hydroxyl groups of silica gel. When comparatively large quantities of …
Number of citations: 3 www.sciencedirect.com
BG Steinetz, VL Beach, G DiPasquale, JV Battista Jr - Steroids, 1965 - Elsevier
… Histologically, adrenals of female rats treated with progesterone or quingestrone were indistinguishable from control adrenals. Adrenals of 6 ~-methyl-17 ~-acetoxyprogesterone-treated …
Number of citations: 18 www.sciencedirect.com
NA Armstrong, KC James - International Journal of Pharmaceutics, 1980 - Elsevier
… Bruni and Galietti (i970) measured the urinary excretion of pregnanediol and allopregnanediols after oral administration of quingestrone to a human volunteer. Recovery was greater …
Number of citations: 59 www.sciencedirect.com
DG Fatouros, DM Karpf, FS Nielsen… - … and clinical risk …, 2007 - Taylor & Francis
… The bioavailability of quingestrone (progesterone 3-cyclopentyl enol ether belonging to the enol … Bioavailability of quingestrone was determined as the total urinary secretion for both …
Number of citations: 156 www.tandfonline.com
R Gaunt, BG Steinetz, JJ Chart - Clinical Pharmacology & …, 1968 - Wiley Online Library
… enol ether of progesterone (quingestrone). It is a very weak progestational agent, requiring 50 mg. per rat for pregnancy maintenance.At this dose quingestrone reduced adrenal weight …
Number of citations: 68 ascpt.onlinelibrary.wiley.com
N Rozatian, A Harsanyi, BJ Murray… - … A European Journal, 2020 - Wiley Online Library
… This compound is the starting material for the synthesis of birth control drug quingestrone and several related compounds.31 The electrophilic chlorination of 25 with N-…
D Xu, X Teng, R Guo, X Shen, M Wan, G Li, R Zhang… - Theriogenology, 2020 - Elsevier
Laying fatigue syndrome (LFS) is a common disease in poultry, which is characterized by low egg laying rate, increased broken and soft shell egg rate and osteoporosis, and even …
Number of citations: 5 www.sciencedirect.com

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